ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate
Description
Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate is a heterocyclic compound featuring a benzimidazo-oxazepine core fused with triazole and pyrazole moieties. This compound belongs to a class of kinase inhibitors, with structural analogs like GDC-0032 (taselisib) and GDC-0326 demonstrating therapeutic relevance in oncology .
Properties
IUPAC Name |
ethyl 2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O3/c1-7-35-25(34)26(5,6)32-14-19(13-27-32)18-8-9-20-22(12-18)36-11-10-31-15-21(29-23(20)31)24-28-17(4)30-33(24)16(2)3/h8-9,12-16H,7,10-11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYFMNKRMHMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C=N1)C2=CC3=C(C=C2)C4=NC(=CN4CCO3)C5=NC(=NN5C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100699 | |
| Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282514-64-0 | |
| Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1282514-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate (CAS: 1282514-64-0) is a complex organic compound that integrates multiple pharmacologically active moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 489.58 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The compound's intricate design allows for various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:
Antifungal and Antibacterial Properties
Triazole derivatives are recognized for their antifungal properties, often utilized in treating fungal infections. For instance, the study by Barbuceanu et al. highlighted that triazoles can inhibit fungal growth effectively against pathogens such as Candida species and Aspergillus species . Additionally, compounds similar to ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)...) have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The benzoxazepin component of the compound has been linked to selective inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation . Research has demonstrated that modifications to the benzoxazepin structure can enhance its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. Compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains .
- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications to the triazole ring can significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the triazole or benzoxazepin rings can enhance potency against targeted pathogens or cancer cells .
- In Vivo Studies : In vivo studies on similar compounds have indicated promising results in reducing tumor size in animal models when administered at specific dosages .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 489.58 g/mol. Its structure features multiple pharmacophoric elements that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit specific protein interactions that are crucial for cancer cell proliferation. The binding affinity of this compound to target proteins is significantly high, indicating its potential effectiveness in therapeutic applications against various cancers.
Case Study: WDR5 Inhibition
A detailed investigation into the binding interactions of ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate with WDR5 (a protein implicated in several cancers) revealed a potent inhibitory effect. The compound demonstrated an IC50 value below 20 pM, showcasing its strong binding capabilities and potential for further development as an anticancer drug .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial properties. Compounds with similar triazole structures have been known to exhibit antifungal and antibacterial activities. Ongoing research is aimed at evaluating its efficacy against various microbial strains.
Synthetic Applications
This compound can also serve as a versatile intermediate in organic synthesis. Its complex structure allows for the development of new derivatives with potentially enhanced biological activities.
Synthetic Pathways:
A variety of synthetic routes have been documented for the preparation of this compound and its analogs. For example, the synthesis involves multiple steps including hydrazone formation and cyclization reactions that yield the desired triazole and oxazepine frameworks .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
2.1.1 GDC-0032 (Taselisib) GDC-0032 (2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide) shares the benzimidazo-oxazepine-triazole-pyrazole scaffold but replaces the ethyl ester with an amide group. This substitution improves binding affinity to phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα, due to enhanced hydrogen bonding with catalytic residues. GDC-0032 exhibits superior potency (IC₅₀ = 0.29 nM for PI3Kα) compared to earlier analogs .
2.1.2 GDC-0326
(S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) retains the triazole-benzoxazepine core but substitutes the pyrazole moiety with an oxypropanamide linker. This modification enhances selectivity for PI3Kα over β/δ isoforms (IC₅₀ ratio: α/β = 12:1), attributed to steric and electronic effects of the linker .
Physicochemical Properties
GDC-0032’s crystalline polymorph exhibits superior hygroscopic resistance and solid-state stability, critical for formulation .
Preparation Methods
Synthesis of 9-bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine
- Starting from 4-bromo-2-fluorobenzimidamide hydrochloride and 2-chloro-1-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)ethanone, cyclization is performed in aqueous potassium hydroxide and tetrahydrofuran (THF) with methyltributylammonium chloride as a phase transfer catalyst.
- This reaction yields the imidazo-oxazepine intermediate, which can be purified by crystallization from ethanol and water.
Preparation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate
- Alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate in the presence of a strong base such as sodium tert-butyloxide or cesium carbonate leads to the formation of ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate and related regioisomers.
- Bromination of this mixture with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) selectively introduces a bromine atom at the 4-position of the pyrazole ring to give ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
- Final purification involves treatment with lithium hexamethyldisilazide in THF followed by acidification to isolate the desired ester.
Coupling to Form the Target Compound
- The key coupling step involves the reaction between the 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepine intermediate and ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate.
- This is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination under inert atmosphere conditions, using appropriate ligands and bases.
- The reaction conditions are optimized to preserve the sensitive triazole and oxazepine moieties while achieving high coupling efficiency.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form oxazepine | 4-bromo-2-fluorobenzimidamide, ethanone intermediate, KOH, THF, phase transfer catalyst | ~85-90 | Crystallization from EtOH/H2O for purification |
| 2 | Alkylation of pyrazole | Pyrazole, ethyl 2-bromo-2-methylpropanoate, NaOtBu or Cs2CO3, solvent (THF) | 75-80 | Mixture of regioisomers formed |
| 3 | Bromination | DBDMH, solvent (e.g., acetonitrile), controlled temperature | 80-85 | Selective bromination at pyrazole 4-position |
| 4 | Coupling (cross-coupling) | Pd catalyst, ligand, base (e.g., K3PO4), inert atmosphere, solvent (e.g., dioxane) | 70-85 | Sensitive functional groups preserved |
Yields are approximate and depend on scale and specific conditions used.
Additional Notes on Reaction Optimization and Stability
- The use of lithium hydroxide in aqueous medium at 75°C for 4.5 hours is reported for hydrolysis or modification steps related to the ester moiety.
- The compound shows chemical stability under typical storage and reaction conditions but requires careful control of moisture and temperature during synthesis to avoid decomposition of the oxazepine ring.
- Alternative ester derivatives (methyl, isopropyl, benzyl, aryl esters) can be synthesized by varying the alkylation and esterification steps, providing a platform for structure-activity relationship studies.
Summary of Key Research Findings
- The synthesis of ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate is a multi-step process involving advanced heterocyclic chemistry and selective functional group transformations.
- The preparation methods are well-documented in patent literature and chemical databases, reflecting robust synthetic routes suitable for scale-up and further medicinal chemistry applications.
- The compound’s synthesis relies heavily on precise control of reaction conditions to maintain the integrity of sensitive heterocyclic frameworks and to achieve high purity and yield.
Q & A
Q. What are the recommended synthetic routes and purification strategies for this compound?
The compound’s synthesis involves multi-step heterocyclic coupling. Key steps include:
- Triazole-imidazoxazepine core formation : Use Suzuki-Miyaura coupling for benzo-fused oxazepine intermediates, followed by condensation with 1-isopropyl-3-methyl-1,2,4-triazole .
- Esterification : Employ ethyl 2-methylpropanoate under Mitsunobu conditions for regioselective ester attachment .
- Purification : Utilize preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >95% purity. Monitor by LC-MS for byproduct removal .
Q. Which spectroscopic and analytical methods are critical for structural validation?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the triazole and dihydrooxazepine regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- FTIR : Identify ester carbonyl (C=O, ~1730 cm⁻¹) and triazole C-N stretches (1450–1550 cm⁻¹) .
Q. How can stability be assessed under varying storage and experimental conditions?
- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; prioritize ester hydrolysis and oxazepine ring oxidation .
- Solution stability : Test in DMSO, PBS, and methanol at 25°C. Use UV-Vis (λ = 260–300 nm) to track absorbance shifts indicative of decomposition .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Kinase inhibition : Test against JAK2 or mTOR kinases using fluorescence polarization assays (IC50 determination) .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict reactivity?
- Density Functional Theory (DFT) : Calculate transition-state energies for triazole-oxazepine coupling. Use Gaussian 16 with B3LYP/6-31G(d) basis set to identify steric hindrance in the isopropyl group .
- AI-driven optimization : Implement Bayesian optimization (e.g., via COMSOL Multiphysics) to refine solvent selection (DMF vs. THF) and catalyst loading (Pd(PPh3)4 vs. XPhos Pd G3) .
Q. How to resolve contradictions in bioactivity data across experimental replicates?
- Design of Experiments (DOE) : Apply factorial design (e.g., 2^3 matrix) to isolate variables like pH, temperature, and solvent purity. Use ANOVA to identify significant factors .
- Meta-analysis : Cross-reference bioactivity datasets with structural analogs (e.g., triazole derivatives in ) to discern structure-activity trends.
Q. What mechanistic insights can kinetic studies provide for degradation pathways?
- Pseudo-first-order kinetics : Monitor ester hydrolysis in aqueous buffers (pH 2–10) via HPLC. Calculate activation energy (Ea) using the Arrhenius equation .
- Isotopic labeling : Use deuterated solvents (D2O) in 1H NMR to trace proton exchange in the oxazepine ring under acidic conditions .
Q. How to design scalable reactor systems for multi-gram synthesis?
- Flow chemistry : Optimize continuous-flow reactors with immobilized catalysts (e.g., Pd on carbon) to enhance yield and reduce purification steps .
- Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
